molecular formula C11H6BrClO3 B183571 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- CAS No. 106577-99-5

2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-

Cat. No. B183571
M. Wt: 301.52 g/mol
InChI Key: FYYJITRCFASIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as coumarin and has been studied for its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- is complex and varies depending on the application. In antimicrobial and antifungal studies, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death. In anticancer studies, it has been suggested that coumarin induces apoptosis in cancer cells. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- have been extensively studied. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anticoagulant properties, which can prevent the formation of blood clots. Additionally, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- in lab experiments is its low toxicity. This compound has been shown to have a relatively low toxicity profile, making it a safe option for use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-. One area of interest is the development of new applications for this compound in medicine, agriculture, and material science. Additionally, further studies on the mechanism of action of this compound could lead to the development of new drugs and treatments for various diseases. Finally, exploring the synthesis of new derivatives of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- could lead to the discovery of compounds with even more potent properties.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- involves the reaction of 6-chloro-2H-chromen-2-one with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

The potential applications of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- in scientific research are vast. This compound has been studied for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. It has also been explored for its potential use as an antioxidant, anticoagulant, and antiviral agent.

properties

IUPAC Name

3-(2-bromoacetyl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYJITRCFASIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399294
Record name 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-

CAS RN

106577-99-5
Record name 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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